# Technical Support Center: Managing Adverse Effects of GLPG1205 Co-administered with

#### **Nintedanib**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | GLPG1205 |           |
| Cat. No.:            | B3047791 | Get Quote |

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the co-administration of **GLPG1205** and nintedanib. The information is intended to help manage adverse effects observed during pre-clinical and clinical experiments.

#### Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for **GLPG1205**?

A1: **GLPG1205** is an experimental drug that functions as a selective antagonist of the G-protein-coupled receptor 84 (GPR84).[1][2][3] GPR84 is believed to play a role in inflammatory and fibrotic processes.[4][5] By antagonizing this receptor, **GLPG1205** is thought to exert anti-inflammatory and anti-fibrotic effects.[1][3]

Q2: What is the mechanism of action for nintedanib?

A2: Nintedanib is a small molecule tyrosine kinase inhibitor.[6][7] It targets multiple receptor tyrosine kinases involved in the pathogenesis of fibrosis, including:

- Platelet-derived growth factor receptor (PDGFR) α and β[4][6]
- Fibroblast growth factor receptor (FGFR) 1, 2, and 3[4][6]



• Vascular endothelial growth factor receptor (VEGFR) 1, 2, and 3[4][6] By inhibiting these pathways, nintedanib interferes with fibroblast proliferation, migration, and transformation, which are key processes in the development of fibrosis.[4][6]

Q3: What are the known adverse effects of GLPG1205 when administered alone?

A3: In clinical studies, the most frequently reported treatment-emergent adverse events for **GLPG1205** include headache and nausea.[8] Other reported side effects are diarrhea, vomiting, fatigue, decreased appetite, abdominal pain, and weight decrease.[8][9]

Q4: What are the common adverse effects of nintedanib?

A4: The most common adverse effects associated with nintedanib are gastrointestinal in nature, with diarrhea being the most frequent.[7][10][11] Other common side effects include nausea, vomiting, abdominal pain, decreased appetite, and weight loss.[7][10] Elevation of liver enzymes is also a significant concern.[7][12] Less common but serious side effects can include bleeding, arterial thromboembolic events, and gastrointestinal perforation.[10][13]

Q5: What are the observed adverse effects when **GLPG1205** is co-administered with nintedanib?

A5: Co-administration of **GLPG1205** with nintedanib has been shown to result in a less favorable safety and tolerability profile compared to administering **GLPG1205** with pirfenidone or as a monotherapy.[9][14] The PINTA trial, a phase 2 study, reported higher proportions of serious and severe treatment-emergent adverse events and more frequent treatment discontinuations in the group receiving both **GLPG1205** and nintedanib.[9][15] The most prominent adverse events were gastrointestinal disorders, such as nausea and diarrhea, and a notable decrease in weight.[9] A respiratory-related death was also reported in one patient receiving the combination therapy.[9][15]

## Troubleshooting Guides for Adverse Effects Gastrointestinal Distress (Diarrhea, Nausea, Vomiting)

## Troubleshooting & Optimization

Check Availability & Pricing

| Observed Issue                                  | Potential Cause/Concern                                                                                                                                                                  | Recommended Action/Troubleshooting Step                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                        |
|-------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Mild to moderate diarrhea, nausea, or vomiting. | Both GLPG1205 and nintedanib are known to cause gastrointestinal side effects.[7] [8][9] The combination may exacerbate these effects.                                                   | 1. Symptomatic Treatment: For diarrhea, consider the use of anti-diarrheal medications like loperamide.[16] For nausea, anti-emetic agents may be considered. 2. Dose Adjustment: If symptoms persist, consider a dose reduction of GLPG1205. In the PINTA trial, the dose of GLPG1205 could be reduced from 100 mg to 50 mg once daily.[9][15] A dose reduction of nintedanib (e.g., from 150 mg to 100 mg twice daily) may also be necessary.[17] 3. Administration with Food: Ensure nintedanib is administered with food to help reduce gastrointestinal side effects.[11] |
| Severe or persistent gastrointestinal events.   | Increased risk of dehydration, electrolyte imbalance, and poor treatment adherence.  Potential for more serious complications like gastrointestinal perforation with nintedanib.[10][13] | 1. Temporary Interruption: Temporarily interrupt treatment with one or both drugs until symptoms resolve.[17] 2. Medical Evaluation: Conduct a thorough clinical evaluation to rule out other causes and assess for complications. 3. Permanent Discontinuation: If symptoms are unmanageable or recurrent, permanent discontinuation of one or both                                                                                                                                                                                                                           |



investigational products may be required.[9]

**Decreased Appetite and Weight Loss** 

| Observed Issue                                                      | Potential Cause/Concern                                                                                                           | Recommended Action/Troubleshooting Step                                                                                                                                                                                                                                                                                                                                    |
|---------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Significant reduction in food intake and/or documented weight loss. | Both drugs can cause decreased appetite.[8][10] The combination appears to increase the incidence and severity of weight loss.[9] | 1. Nutritional Support: Provide dietary counseling and consider nutritional supplements to maintain caloric intake. 2. Monitor Weight: Regularly monitor the subject's weight. 3. Dose Modification: Consider a dose reduction of GLPG1205 and/or nintedanib if weight loss is progressive. 4. Evaluate for Other Causes: Rule out other potential causes for weight loss. |

#### **Elevated Liver Enzymes**



| Observed Issue                                                                   | Potential Cause/Concern                                                                                                                                              | Recommended Action/Troubleshooting Step                                                                                                                                                                                                                                                                                                                                                                                                                                                           |
|----------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Asymptomatic increase in ALT and/or AST levels on routine laboratory monitoring. | Nintedanib is associated with elevations in liver enzymes.[7] [12] The effect of GLPG1205 on liver function, especially in combination, requires careful monitoring. | 1. Confirm and Monitor: Repeat liver function tests to confirm the elevation. Increase the frequency of monitoring. 2. Dose Interruption/Reduction: For significant elevations (e.g., >3x the upper limit of normal), treatment with nintedanib should be interrupted or the dose reduced.[12] A similar cautionary approach should be taken with GLPG1205. 3. Investigate Other Causes: Evaluate for other potential causes of liver injury, such as concomitant medications or viral hepatitis. |

#### **Data on Adverse Events**

Table 1: Frequency of Key Treatment-Emergent Adverse Events (TEAEs) in the PINTA Phase 2 Trial



| Adverse Event                                                      | GLPG1205 (n=45) | Placebo (n=23) |
|--------------------------------------------------------------------|-----------------|----------------|
| Any TEAE                                                           | 80.0% (36)      | 78.3% (18)     |
| Gastrointestinal Disorders                                         | 53.3% (24)      | 21.7% (5)      |
| * Nausea                                                           | Not specified   | Not specified  |
| * Diarrhea                                                         | Not specified   | Not specified  |
| Weight Decrease                                                    | 13.3% (6)       | 4.3% (1)       |
| Mean Weight Change at Week<br>26                                   | -2.5 kg         | +0.2 kg        |
| Data from the PINTA trial as reported by Strambu et al. (2023).[9] |                 |                |

Table 2: Discontinuation and Serious Adverse Events in PINTA Trial Subgroups

| Stratum (Background<br>Therapy)                                    | Permanent Discontinuation of GLPG1205 | Serious TEAEs with GLPG1205 |
|--------------------------------------------------------------------|---------------------------------------|-----------------------------|
| With Nintedanib (n=17)                                             | 35.3% (6)                             | 41.2% (7)                   |
| With Pirfenidone (n=11)                                            | 18.2% (2)                             | 0% (0)                      |
| Neither (n=17)                                                     | 11.8% (2)                             | Not specified               |
| Data from the PINTA trial as reported by Strambu et al. (2023).[9] |                                       |                             |

## **Experimental Protocols**

Protocol: Monitoring and Management of Adverse Events During Co-administration

• Baseline Assessment: Before initiating treatment, perform a comprehensive baseline assessment including medical history, physical examination, vital signs, weight, and



laboratory tests (complete blood count, liver function tests, renal function).

- Scheduled Monitoring:
  - Weekly for the first month, then monthly: Assess for any adverse events through subject interviews and review of diaries. Pay close attention to gastrointestinal symptoms, appetite, and overall well-being.
  - Monthly for the first 3-6 months, then every 3 months: Monitor weight and conduct laboratory tests, including liver function tests.
- Adverse Event Grading: Grade all adverse events according to the Common Terminology Criteria for Adverse Events (CTCAE).
- Management Algorithm: Follow the troubleshooting guides above for specific adverse events. Any dose modification, treatment interruption, or discontinuation should be clearly documented.
- Reporting Serious Adverse Events (SAEs): Any adverse event that is life-threatening, requires hospitalization, results in persistent or significant disability, or is a medically important event must be reported as an SAE according to institutional and regulatory guidelines.

#### **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of action for GLPG1205.





Click to download full resolution via product page

Caption: Mechanism of action for nintedanib.





Click to download full resolution via product page

Caption: Workflow for managing gastrointestinal adverse events.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. GLPG1205 Wikipedia [en.wikipedia.org]
- 2. GLPG-1205 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpg.com [glpg.com]
- 6. Nintedanib Wikipedia [en.wikipedia.org]
- 7. Nintedanib StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. GLPG1205, a GPR84 Modulator: Safety, Pharmacokinetics, and Pharmacodynamics in Healthy Subjects PMC [pmc.ncbi.nlm.nih.gov]
- 9. GLPG1205 for idiopathic pulmonary fibrosis: a phase 2 randomised placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the side effects of Nintedanib esylate? [synapse.patsnap.com]
- 11. slhd.health.nsw.gov.au [slhd.health.nsw.gov.au]
- 12. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 13. Nintedanib (oral route) Side effects & dosage Mayo Clinic [mayoclinic.org]
- 14. GLPG1205 for idiopathic pulmonary fibrosis: a phase 2 randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. uhs.nhs.uk [uhs.nhs.uk]
- 17. Delphi Consensus Recommendations on Management of Dosing, Adverse Events, and Comorbidities in the Treatment of Idiopathic Pulmonary Fibrosis with Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Technical Support Center: Managing Adverse Effects of GLPG1205 Co-administered with Nintedanib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3047791#managing-adverse-effects-of-glpg1205co-administered-with-nintedanib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com